

# Application Notes and Protocols: Utilizing PACAP-38 (31-38) in Knockout Mouse Studies

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Compound of Interest

PACAP-38 (31-38), human,
mouse, rat (TFA)

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## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), encoded by the Adcyap1 gene, is a pleiotropic neuropeptide with two primary bioactive forms, PACAP-38 and PACAP-27. It plays crucial roles as a neurotransmitter, neuromodulator, and neurotrophic factor by activating three main G-protein coupled receptors: the high-affinity PAC1 receptor (PAC1R) and the lower-affinity VPAC1 and VPAC2 receptors, which it shares with the related Vasoactive Intestinal Peptide (VIP)[1][2]. Studies using constitutive and conditional PACAP knockout (KO) mice have revealed its importance in stress responses, neurodevelopment, and behavior[1].

The fragment PACAP-38 (31-38) is a specific activator of the PAC1 receptor. It has been shown to increase α-secretase activity, elevate cytosolic calcium (Ca2+), and stimulate the phosphorylation of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR) and Extracellular Regulated Kinase (ERK)[3]. These application notes provide a framework for using PACAP-38 (31-38) to investigate the specific PAC1R-mediated functions of PACAP in knockout mouse models, allowing researchers to dissect the molecular mechanisms underlying the diverse phenotypes observed in these animals.



## I. Rationale for Using PACAP-38 (31-38) in PACAP Knockout Mice

The use of PACAP-38 (31-38) in mice with a genetic deletion of the endogenous PACAP ligand is a powerful "rescue" or "replacement" strategy. This approach allows researchers to:

- Isolate Receptor-Specific Effects: By administering a PAC1R-specific agonist, researchers can determine which of the PACAP KO phenotypes are specifically mediated through this receptor, as opposed to VPAC1 or VPAC2.
- Identify Functionally Critical Domains: This fragment helps determine if the C-terminal region of PACAP-38 is sufficient to restore normal function in the absence of the full-length peptide.
- Investigate Downstream Signaling: It provides a tool to specifically activate PAC1R and trace
  the subsequent signaling cascades (e.g., cAMP, ERK, Ca2+ mobilization) that are disrupted
  in PACAP KO mice.
- Explore Therapeutic Potential: For disease models where PACAP deficiency is implicated, such as ischemic injury or certain metabolic disorders, PACAP-38 (31-38) can be evaluated as a potential therapeutic agent to restore lost function[4].

### II. Key Phenotypes of PACAP Knockout (KO) Mice

Understanding the baseline phenotype of PACAP KO mice is essential for designing and interpreting experiments with PACAP-38 (31-38).



Phenotypic Category	Observation in PACAP KO Mice	Reference
Behavioral	Repetitive, explosive jumping and significant hyperlocomotion.	
Reduced immobility in forced swim tests.		
Decreased acoustic startle response.		
Stress Response	Blunted physiological responses to various stressors.	_
Metabolic	Failure to reduce food intake in response to PACAP administration, a response present in wild-type mice.	
Reproductive	Decreased fertility and fecundity.	
Neonatal	Increased neonatal mortality, associated with reduced respiratory chemoresponse and susceptibility to apnea.	_
Neurological	Increased infarct volume and neuronal damage following ischemic events (e.g., MCAO).	-

## **III. Signaling and Mechanism of Action**

PACAP-38 (31-38) primarily acts through the PAC1 receptor, which is coupled to G-proteins Gs and Gq. This initiates multiple downstream signaling cascades.

 cAMP/PKA Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).







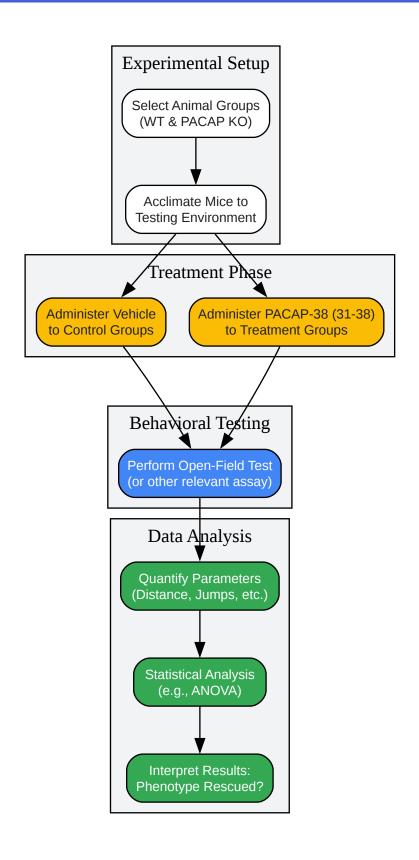
- PLC/Ca2+ Pathway: Activation of Gq stimulates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+).
- MAPK/ERK Pathway: PAC1R activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK.

These pathways are critical for PACAP's roles in cell survival, differentiation, and synaptic plasticity.









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